

# Zofenopril HPLC-DAD method for pharmaceutical formulation analysis

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Compound of Interest		
Compound Name:	Zofenopril	
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# Application Notes & Protocols: Zofenopril Analysis by HPLC-DAD A Robust HPLC-DAD Method for the Quantification of Zofenopril in Pharmaceutical Formulations

This document outlines a comprehensive, validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the routine analysis of **Zofenopril** in its pharmaceutical dosage forms. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed framework for accurate and precise quantification.

#### Introduction

**Zofenopril**, chemically (4S)-1-[(2S)-3-(benzoylthio)-2-methylpropionyl]-4-(phenylthio)-L-proline, is a potent angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is hydrolyzed in vivo to its active metabolite, **Zofenopril** at. **Zofenopril** is utilized in the management of hypertension and acute myocardial infarction.[1][2] Given its therapeutic importance, it is crucial to have a reliable and validated analytical method for its quantification in pharmaceutical tablets to ensure product quality and efficacy.

This application note details a stability-indicating HPLC-DAD method that is simple, accurate, and precise. The method has been validated in accordance with the International Conference



on Harmonization (ICH) guidelines.[3]

# **Experimental**

# **Instrumentation and Chromatographic Conditions**

A standard HPLC system equipped with a Diode-Array Detector (DAD) is required. The following table summarizes the optimized chromatographic conditions for the analysis of **Zofenopril**.

Parameter	Condition
HPLC Column	C18 column (e.g., Phenomenex Luna, 250 mm x 4.6 mm, 5 μm)
Mobile Phase	20mM Ammonium Acetate : Acetonitrile (50:50, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	25°C
Detection Wavelength	248 nm
Run Time	Approximately 10 minutes

Note: The mobile phase composition and pH may be adjusted to optimize the separation and peak shape on a specific HPLC system.

# **Preparation of Solutions**

- Accurately weigh 10 mg of Zofenopril Calcium reference standard.
- Transfer the standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Sonicate for 10 minutes to ensure complete dissolution.



Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-70  $\mu$ g/mL.[4] These solutions are used to establish the calibration curve.

- Weigh and finely powder no fewer than 20 tablets to obtain a homogenous sample.
- Accurately weigh a portion of the powder equivalent to 30 mg of **Zofenopril**.[1]
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[2]
- Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
- Filter the solution through a 0.45  $\mu$ m nylon syringe filter, discarding the first few mL of the filtrate.
- Further dilute the filtrate with the mobile phase to obtain a final theoretical concentration within the calibration range (e.g., 30 µg/mL).

# **Method Validation Summary**

The analytical method was validated as per ICH guidelines to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.



Validation Parameter	Result
Linearity Range	2 - 70 μg/mL
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD)	0.5052 μg/mL[4]
Limit of Quantification (LOQ)	1.5310 μg/mL[4]
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98.088 - 101.988%[4]
Specificity	No interference from common excipients was observed.

# Linearity

The linearity of the method was established by analyzing a series of **Zofenopril** standard solutions over the concentration range of 2-70  $\mu$ g/mL. The peak area response was plotted against the concentration, and the correlation coefficient was determined.

#### **Precision**

The precision of the method was evaluated by performing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) of the peak areas was calculated.

#### Accuracy

The accuracy of the method was determined by the standard addition method. A known amount of **Zofenopril** standard was spiked into a pre-analyzed sample solution, and the recovery was calculated. The recovery was found to be in the range of 98.088% to 101.988%. [4]

# **Specificity (Forced Degradation Studies)**

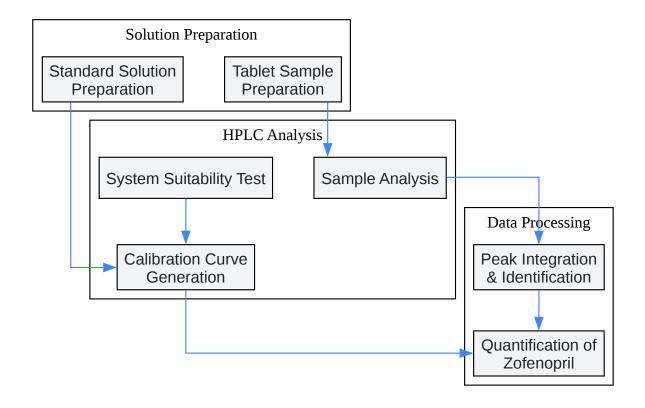
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. **Zofenopril** was subjected to stress conditions including acid hydrolysis, base



hydrolysis, oxidation, and heat. The drug showed significant degradation under oxidative and basic hydrolysis conditions.[4][5] The developed method was able to successfully separate the **Zofenopril** peak from the peaks of the degradation products, confirming the specificity of the method.

# **Experimental Workflow & Diagrams**

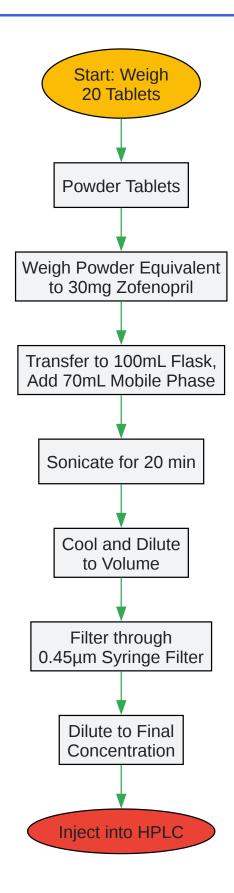
The following diagrams illustrate the logical flow of the analytical process.



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Caption: Overall workflow for **Zofenopril** analysis.





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Caption: Step-by-step sample preparation protocol.



#### Conclusion

The HPLC-DAD method described in this application note is rapid, simple, and reliable for the quantification of **Zofenopril** in pharmaceutical tablet formulations. The method has been thoroughly validated and is demonstrated to be linear, precise, accurate, and specific. It is suitable for routine quality control analysis and stability studies of **Zofenopril**.

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